9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H29N5O4 and its molecular weight is 475.549. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurodegenerative Disease Treatment
Multitarget Drugs for Neurodegenerative Diseases : A study by Brunschweiger et al. (2014) on 8‐benzyl‐substituted tetrahydropyrazino[2,1‐f]purinediones, which are structurally related to the compound , highlighted their potential as multitarget drugs. These compounds were designed to improve water solubility and were found to act as potent dual‐target‐directed A1/A2A adenosine receptor antagonists. This dual action is significant for symptomatic as well as disease-modifying treatment of neurodegenerative diseases, showing advantages over single-target therapeutics (Brunschweiger et al., 2014).
Dual-Target Directed Ligands : Załuski et al. (2019) developed novel compounds combining A2A adenosine receptor (AR) antagonistic activity with blockade of monoamine oxidase B (MAO-B), aiming for neuroprotective effects, particularly in Parkinson's disease. The research suggests that these compounds, by addressing multiple targets relevant for neurodegenerative diseases, might provide symptomatic relief and disease-modifying effects (Załuski et al., 2019).
Cancer Treatment
Cytotoxic Activity of Carboxamide Derivatives : Deady et al. (2003) explored the synthesis and cytotoxic activity of derivatives related to the chemical compound, particularly 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione derivatives. These compounds demonstrated potent cytotoxicity against various cancer cell lines, indicating potential for cancer treatment (Deady et al., 2003).
Anticancer Activity of Purine-diones and Pyridopyrimidine-diones : Hayallah (2017) synthesized olomoucine analogs with a focus on anticancer activity. These compounds were tested against the human breast cancer cell line MCF-7, with several showing promising inhibitory activity. This research contributes to the development of novel anticancer agents based on purine-dione and pyridopyrimidine-dione frameworks (Hayallah, 2017).
Mécanisme D'action
Target of Action
The primary target of this compound is bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
The compound interacts with the switch region of the bacterial RNAP . This interaction inhibits the function of RNAP, thereby preventing the synthesis of RNA in bacteria .
Biochemical Pathways
The compound’s action on bacterial RNAP affects the transcription process in bacteria. By inhibiting RNAP, the compound disrupts the synthesis of RNA, which is a critical step in protein synthesis. This disruption can lead to the cessation of bacterial growth and replication .
Pharmacokinetics
The compound’s efficacy against various bacterial strains suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in potent antimicrobial activity against certain Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
Propriétés
IUPAC Name |
9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4/c1-16-13-29(20-11-10-19(34-4)12-21(20)35-5)25-27-23-22(30(25)14-16)24(32)31(26(33)28(23)3)15-18-9-7-6-8-17(18)2/h6-12,16H,13-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUMJUVBJQGEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C5=C(C=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.